Robtein
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Robtein can be synthesized through a series of chemical reactions. One common method involves the use of resacetophenone and methyl gallate as starting materials. The synthesis process includes benzyl protection, condensation, and deprotection steps . The reaction conditions typically involve the use of sodium hydride as a catalyst and pyridinium chlorochromate for oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate this compound from other by-products .
Chemical Reactions Analysis
Types of Reactions
Robtein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction of this compound leads to the formation of dihydrochalcones.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products
The major products formed from these reactions include various substituted chalcones, dihydrochalcones, and quinones .
Scientific Research Applications
Robtein has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and antioxidant agent.
Industry: Used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Robtein exerts its effects through various molecular targets and pathways. It interacts with free radicals and protein systems to exhibit its antioxidant and anti-inflammatory properties. The compound also modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Robtein is similar to other chalcone compounds such as isoliquiritigenin and robidanol. it is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological properties . Similar compounds include:
Isoliquiritigenin: Known for its estrogenic and anti-cancer activities.
Robidanol: Exhibits skin-whitening and anti-acne properties.
This compound stands out due to its potent antioxidant and anti-inflammatory effects, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-2-3-10(12(18)7-9)11(17)4-1-8-5-13(19)15(21)14(20)6-8/h1-7,16,18-21H/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXFZHJXUCLDR-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415779 | |
Record name | Robtein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2679-65-4 | |
Record name | Robtein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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